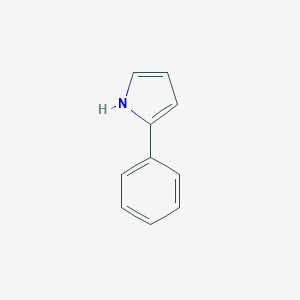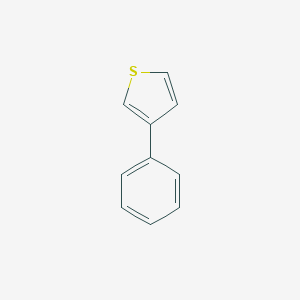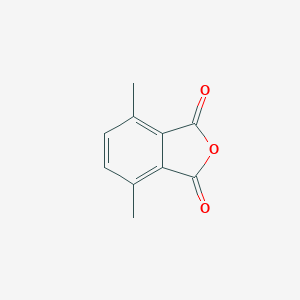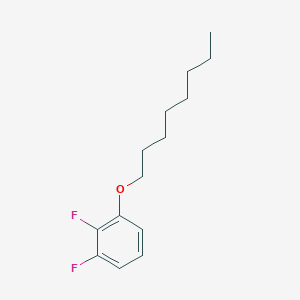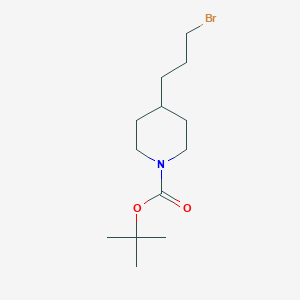
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Descripción general
Descripción
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 164149-27-3 . It has a molecular weight of 306.24 and its IUPAC name is tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 . This indicates the presence of a piperidine ring, a bromopropyl group, and a tert-butyl ester group in the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.24 . It is typically stored at 4°C . The physical form of the compound is oil . The predicted boiling point is 349.8±15.0 °C and the predicted density is 1±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Application in Organic Synthesis
- Field : Organic Chemistry
- Application : “tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate” is a chemical compound used as an intermediate in organic synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, detailed procedures were not available in the sources I found .
- Results : The outcomes of using this compound as an intermediate would also depend on the specific synthesis pathway. It’s used to facilitate the creation of more complex organic compounds .
Application in Antioxidative Properties Research
- Field : Biochemistry
- Application : This compound has been used in the synthesis of new betalamic acid analogs, which have been studied for their antioxidative properties .
- Method : The compound was synthesized through a seven-step process, with an overall yield of 70%. The Folin–Ciocalteu assay was used to determine the antioxidant properties .
- Results : The results of this research were not detailed in the source, but the study was focused on analyzing the stability of the obtained compounds towards oxygen .
Application in Drug Synthesis
- Field : Pharmaceutical Chemistry
- Application : It is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
- Method : The specific methods of application or experimental procedures would depend on the particular drug synthesis pathway being used. Unfortunately, detailed procedures were not available in the sources I found .
- Results : The outcomes of using this compound as an intermediate would also depend on the specific drug synthesis pathway. It’s used to facilitate the creation of the drug Niraparib .
Application in Diabetes Research
- Field : Biomedical Research
- Application : This compound has been used in the synthesis of selective GPR119 agonists for type II diabetes .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, detailed procedures were not available in the sources I found .
- Results : The outcomes of using this compound as an intermediate would also depend on the specific synthesis pathway. It’s used to facilitate the creation of selective GPR119 agonists .
Application in HIV-1 Replication Inhibitors
- Field : Virology
- Application : This compound has been used in the synthesis of M-tropic (R5) HIV-1 replication inhibitors .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, detailed procedures were not available in the sources I found .
- Results : The outcomes of using this compound as an intermediate would also depend on the specific synthesis pathway. It’s used to facilitate the creation of HIV-1 replication inhibitors .
Application in HDAC Inhibitors
- Field : Biochemistry
- Application : This compound has been used in the synthesis of HDAC inhibitors .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, detailed procedures were not available in the sources I found .
- Results : The outcomes of using this compound as an intermediate would also depend on the specific synthesis pathway. It’s used to facilitate the creation of HDAC inhibitors .
Application in Pim-1 Inhibitors
- Field : Biochemistry
- Application : This compound has been used in the synthesis of Pim-1 inhibitors .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, detailed procedures were not available in the sources I found .
- Results : The outcomes of using this compound as an intermediate would also depend on the specific synthesis pathway. It’s used to facilitate the creation of Pim-1 inhibitors .
Application in Selective 5-HT6 Antagonists
- Field : Neurochemistry
- Application : This compound has been used in the synthesis of selective 5-HT6 antagonists .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, detailed procedures were not available in the sources I found .
- Results : The outcomes of using this compound as an intermediate would also depend on the specific synthesis pathway. It’s used to facilitate the creation of selective 5-HT6 antagonists .
Application in Three-Component Vinylogous Mannich Reactions
- Field : Organic Chemistry
- Application : This compound has been used as a reactant for three-component vinylogous Mannich reactions .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, detailed procedures were not available in the sources I found .
- Results : The outcomes of using this compound as a reactant would also depend on the specific synthesis pathway. It’s used to facilitate the creation of complex organic compounds .
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKJSMCUWZFYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593494 | |
| Record name | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
CAS RN |
164149-27-3 | |
| Record name | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

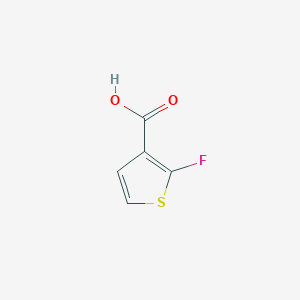
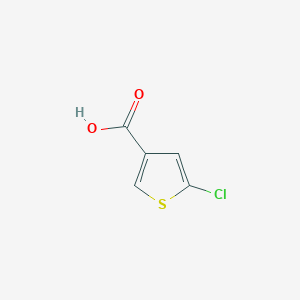
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
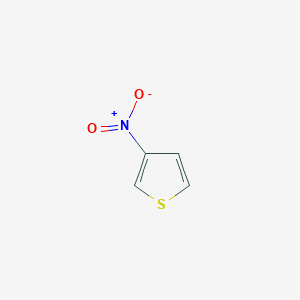
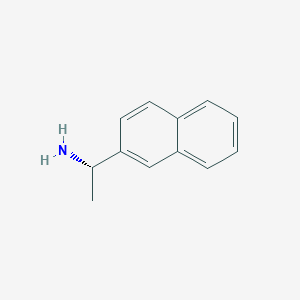
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)
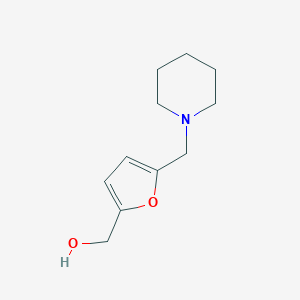
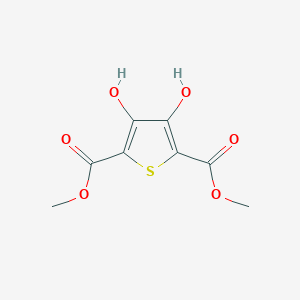
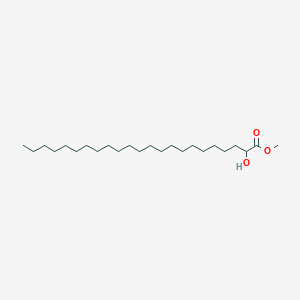
acetic acid](/img/structure/B186533.png)
